molecular formula C20H18N2O2 B14207738 2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester CAS No. 827320-67-2

2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester

Cat. No.: B14207738
CAS No.: 827320-67-2
M. Wt: 318.4 g/mol
InChI Key: CHABTFBARWULPH-UHFFFAOYSA-N
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Description

2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester is a complex organic compound that features both isoquinoline and indole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The isoquinoline moiety can be introduced through cyclization reactions involving ortho-substituted anilines .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline and indole derivatives, which can have significant biological activity and potential therapeutic applications .

Scientific Research Applications

2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The isoquinoline structure may interact with DNA and proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Isoquinolinecarboxylic acid, 1-(1H-indol-3-yl)-, ethyl ester is unique due to the combination of isoquinoline and indole structures, which provides a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

827320-67-2

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 1-(1H-indol-3-yl)-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C20H18N2O2/c1-2-24-20(23)22-12-11-14-7-3-4-8-15(14)19(22)17-13-21-18-10-6-5-9-16(17)18/h3-13,19,21H,2H2,1H3

InChI Key

CHABTFBARWULPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43

Origin of Product

United States

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